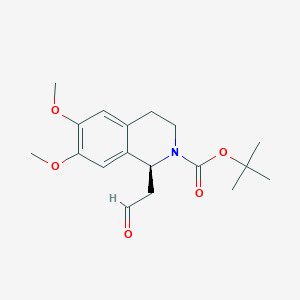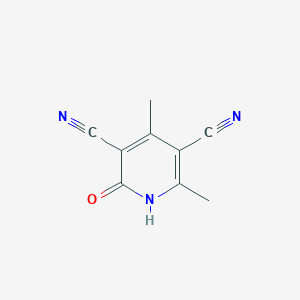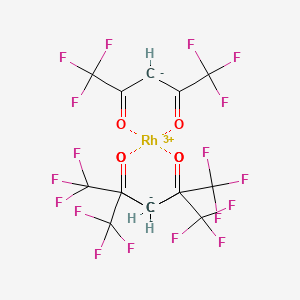
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) is a coordination compound with the molecular formula C₁₅H₃F₁₈O₆Rh. It is known for its unique chemical properties and applications in various fields, including catalysis and materials science. The compound features a rhodium center coordinated to three 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) typically involves the reaction of rhodium(III) chloride with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphines as substituting ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction can produce lower oxidation state rhodium species.
科学的研究の応用
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: The compound is employed in the preparation of thin films and coatings due to its volatility and stability.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) involves coordination to substrates through the rhodium center. The 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands stabilize the rhodium center and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in organic synthesis or interactions with biological molecules.
類似化合物との比較
- Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)yttrium(III)
- Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)molybdenum(III)
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl)phosphate
Comparison: Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) is unique due to the presence of the rhodium center, which imparts distinct catalytic properties compared to similar compounds with different metal centers. For example, the yttrium and molybdenum analogs have different reactivities and applications, highlighting the versatility and specificity of the rhodium compound in various chemical processes.
特性
CAS番号 |
14038-71-2 |
|---|---|
分子式 |
C15H3F18O6Rh |
分子量 |
724.06 g/mol |
IUPAC名 |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;rhodium(3+) |
InChI |
InChI=1S/3C5HF6O2.Rh/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChIキー |
MNMROCVCJWFKCY-UHFFFAOYSA-N |
正規SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


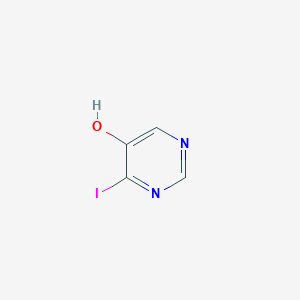
![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)
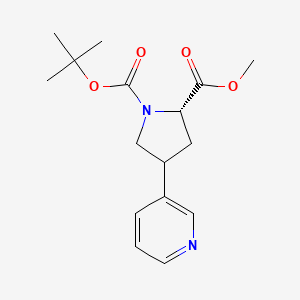
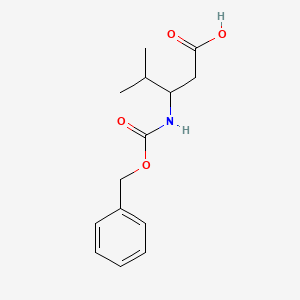
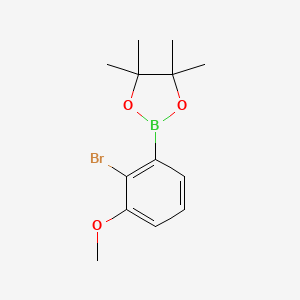
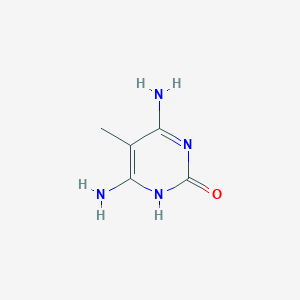
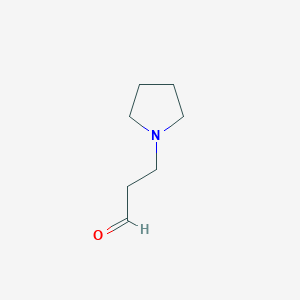
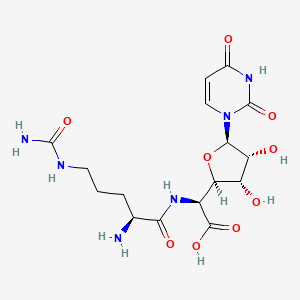
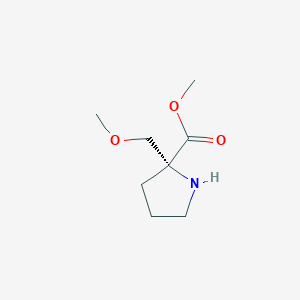
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)
![2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13093043.png)

